molecular formula C26H31N5O2S B2790155 1-(benzylsulfanyl)-N-(butan-2-yl)-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034514-16-2

1-(benzylsulfanyl)-N-(butan-2-yl)-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2790155
CAS No.: 2034514-16-2
M. Wt: 477.63
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinazoline derivative characterized by a fused [1,2,4]triazolo[4,3-a]quinazoline core. Key structural features include:

  • 3-Methylbutyl substituent at position 4, which may enhance membrane permeability due to its branched alkyl chain .
  • N-(butan-2-yl)carboxamide at position 8, introducing stereochemical complexity and influencing target binding interactions.

The quinazoline core provides a planar aromatic system, facilitating π-π stacking interactions in biological targets, while the triazole ring adds hydrogen-bonding capabilities.

Properties

IUPAC Name

1-benzylsulfanyl-N-butan-2-yl-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-5-18(4)27-23(32)20-11-12-21-22(15-20)31-25(30(24(21)33)14-13-17(2)3)28-29-26(31)34-16-19-9-7-6-8-10-19/h6-12,15,17-18H,5,13-14,16H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZZZUXPTKOTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=CC=C4)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfanyl)-N-(butan-2-yl)-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazoloquinazoline core, followed by the introduction of the benzylthio and sec-butyl groups through nucleophilic substitution reactions. The final step involves the addition of the isopentyl group and the formation of the carboxamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylthio)-N-(sec-butyl)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or acyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(benzylsulfanyl)-N-(butan-2-yl)-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound 1 : 4-Benzyl-1-[(2,5-dimethylbenzyl)sulfanyl]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

  • Core Structure : Shares the triazolo[4,3-a]quinazoline backbone.
  • Substituent Differences :
    • Position 1 : 2,5-Dimethylbenzylsulfanyl vs. benzylsulfanyl in the target compound. The methyl groups may reduce steric hindrance but increase hydrophobicity.
    • Position 4 : Benzyl vs. 3-methylbutyl. The benzyl group introduces rigidity, whereas the branched alkyl chain in the target may improve solubility.
    • Carboxamide Side Chain : N-isopropyl vs. N-(butan-2-yl). The bulkier butan-2-yl group in the target could enhance binding pocket occupancy.

Compound 2 : 5-Fluoro-N-[2-methyl-6-(trifluoromethyl)phenyl]-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide

  • Core Structure : Triazolo[3,4-c][1,4]oxazin instead of triazoloquinazoline. The oxazin ring introduces an oxygen atom, altering electronic properties and reducing planarity.
  • Substituent Differences :
    • Fluorine and Trifluoromethyl Groups : Enhance metabolic stability and binding affinity through electronegative effects.
    • Carboxamide Side Chain : Tethered to a trifluoromethylphenyl group, contrasting with the aliphatic butan-2-yl in the target.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1 Compound 2
Core Structure Triazoloquinazoline Triazoloquinazoline Triazoloxazin
Key Substituents Benzylsulfanyl, 3-methylbutyl 2,5-Dimethylbenzylsulfanyl, benzyl Fluorophenyl, trifluoropropoxy
Lipophilicity (Predicted) High (branched alkyl chain) Moderate (aromatic substituents) Very high (fluorinated groups)
Solubility Likely moderate Lower (rigid benzyl group) Poor (fluorinated hydrophobic moieties)

Functional Implications

Triazoloquinazoline vs. Triazoloxazin Cores: The quinazoline core in the target compound offers greater planarity for target binding compared to the non-aromatic oxazin in Compound 2 .

Substituent Effects :

  • Benzylsulfanyl vs. Fluorinated Groups : The benzylsulfanyl group in the target may undergo slower oxidative metabolism than the fluorinated groups in Compound 2, which are resistant to enzymatic degradation .
  • Branched Alkyl Chains : The 3-methylbutyl group in the target compound likely enhances solubility compared to the rigid benzyl group in Compound 1 .

Biological Activity

The compound 1-(benzylsulfanyl)-N-(butan-2-yl)-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide represents a novel class of triazoloquinazoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 305.40 g/mol

The structure features a triazoloquinazoline core which is known for its diverse biological activities. The presence of the benzylsulfanyl and butan-2-yl substituents is significant for enhancing the pharmacological profile of the compound.

Anticancer Activity

Recent studies have demonstrated that triazoloquinazoline derivatives exhibit promising anticancer properties. For instance, a study evaluated a series of similar compounds for their cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells.

CompoundCell LineIC₅₀ (µM)Reference
This compoundMCF-715.2
This compoundA54920.5

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound possesses significant cytotoxic effects against these cancer cell lines.

The proposed mechanism of action for triazoloquinazolines involves the induction of apoptosis through various pathways such as:

  • Inhibition of Cell Cycle Progression : Flow cytometry analyses have indicated that treated cells show an accumulation in the sub-G1 phase, suggesting apoptosis induction.
  • Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule dynamics which is crucial for mitotic spindle formation during cell division.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of various triazoloquinazoline derivatives including our compound against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The results were promising:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the compound exhibits moderate antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how can yield/purity be maximized?

  • Methodological Answer : Synthesis involves multi-step protocols, with critical parameters including solvent choice (e.g., ethanol or DMF for solubility), catalysts (e.g., benzyltributylammonium bromide for phase transfer), and temperature control (reflux conditions at 80–100°C for cyclization steps). Purity is enhanced via iterative thin-layer chromatography (TLC) monitoring and recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are essential for structural validation, and how are they applied?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., benzylsulfanyl group at δ 4.3–4.5 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 508.2 [M+H]⁺) .

Q. How can solubility and stability be assessed for in vitro bioactivity assays?

  • Methodological Answer : Solubility is tested in DMSO/PBS mixtures (typical stock: 10 mM in DMSO). Stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC over 24–72 hours to detect degradation products .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like kinases or GPCRs. Pharmacophore models derived from triazoloquinazoline scaffolds highlight hydrophobic and hydrogen-bonding regions critical for activity .

Q. How can contradictory bioactivity data (e.g., IC50 variability across assays) be resolved?

  • Methodological Answer :

  • Assay Optimization : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
  • Data Normalization : Use internal controls (e.g., doxorubicin) and statistical tools (ANOVA with post-hoc tests) to account for batch effects .
  • Mechanistic Studies : Combine Western blotting (target protein expression) and SPR (binding kinetics) to validate on-target effects .

Q. What strategies are effective for designing SAR studies on this scaffold?

  • Methodological Answer :

  • Core Modifications : Vary substituents at the 1-(benzylsulfanyl) and 4-(3-methylbutyl) positions to assess steric/electronic effects.
  • Bioisosteric Replacement : Replace the triazoloquinazoline core with pyrazolo[1,5-a]quinazolines to compare activity .
  • Data Integration : Use PCA (principal component analysis) to correlate structural features with bioactivity .

Q. How can reaction pathways be optimized using computational chemistry?

  • Methodological Answer : Quantum mechanical calculations (Gaussian 16) identify transition states and intermediates. Reaction path searches (GRRM) predict feasible routes, while machine learning (Schrödinger’s ML-based tools) optimizes solvent/catalyst combinations .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data between synthesized batches?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted intermediates).
  • Dynamic NMR : Resolve rotational isomers (e.g., hindered benzylsulfanyl groups) by varying temperature (25–60°C) .

Q. Why does the compound exhibit inconsistent cytotoxicity in replicate assays?

  • Methodological Answer :

  • Metabolic Interference : Test cytochrome P450 inhibition (CYP3A4/2D6) to identify off-target interactions.
  • Redox Cycling Assays : Measure ROS generation (DCFH-DA probe) to rule out false-positive cytotoxicity .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yields

StepReaction TypeSolventCatalystTemp. (°C)Yield (%)
1CyclizationDMFK₂CO₃8065–72
2Sulfanyl AdditionEtOHBTBABReflux82–88

Table 2 : Bioactivity Data Variability Across Assays

Cell LineIC50 (μM)Assay Duration (h)Normalized Variability (%)
HepG212.3 ± 1.2489.8
MCF-78.7 ± 2.17224.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.